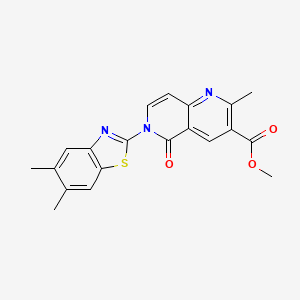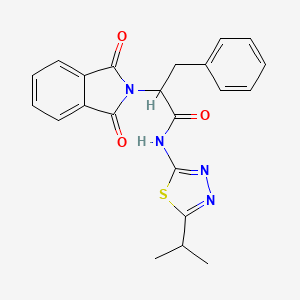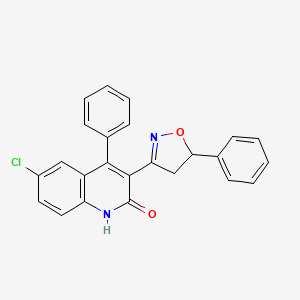![molecular formula C18H22BrNO3 B4991644 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B4991644.png)
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other phenethylamines, which are known to interact with serotonin receptors in the brain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy groups at the 2- and 4-positions.
Reductive Amination: The final step involves the reductive amination of the brominated and methoxylated intermediate with 4-methoxyphenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted phenethylamine derivatives.
科学研究应用
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new psychoactive substances and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and glutamate, leading to altered perception, mood, and cognition. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the activation of intracellular signaling cascades that influence neuronal activity.
相似化合物的比较
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is structurally similar to other phenethylamines such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Exhibits high binding affinity for 5-HT2A/C serotonin receptors and is known for its hallucinogenic properties.
Compared to these compounds, this compound may have unique pharmacological properties due to its specific substitution pattern and molecular structure.
属性
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-15-6-4-13(5-7-15)8-9-20-12-14-10-16(19)18(23-3)11-17(14)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVNAJEYOQVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 7-CYCLOPROPYL-3-{[(4-FLUOROPHENYL)(METHYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4991563.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B4991570.png)
![3-butoxy-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B4991574.png)
![14-[(2-fluorophenyl)methylsulfanyl]-8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B4991582.png)
![3-phenyl-5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B4991588.png)
![6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B4991591.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4991593.png)
![tetramethyl 6'-(4-fluorobenzoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4991599.png)
![Methyl 2-({[2-(5-chlorothiophen-2-yl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4991612.png)

![5-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B4991629.png)

![(3'R*,4'R*)-1'-[4-(1-piperidinyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4991647.png)

